1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde
Description
Structural Characterization of 1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde
Molecular Architecture and IUPAC Nomenclature
The molecular structure of this compound can be systematically described through its International Union of Pure and Applied Chemistry nomenclature, which provides a standardized framework for understanding its chemical composition and connectivity. The compound features a molecular formula that can be derived from related sulfonylated piperidine structures, specifically incorporating the cyclopropane ring system attached to the piperidine nitrogen through a sulfonyl bridge. The IUPAC name explicitly identifies the positions of each functional group, with the cyclopropane sulfonyl substituent located at the nitrogen atom (position 1) of the piperidine ring and the aldehyde group positioned at carbon 4 of the piperidine framework.
The molecular architecture demonstrates significant structural complexity through the integration of multiple ring systems and functional groups. The piperidine core adopts a chair conformation under normal conditions, similar to other piperidine derivatives documented in crystallographic studies. The cyclopropane ring system introduces considerable ring strain due to its acute bond angles, which deviates substantially from the ideal tetrahedral geometry around carbon atoms. This structural feature contributes to the unique reactivity profile of the compound, as the strained cyclopropane ring can participate in various chemical transformations under appropriate conditions.
The sulfonyl linker connecting the cyclopropane and piperidine moieties represents a critical structural element that influences both the electronic properties and conformational behavior of the molecule. Sulfonyl groups are known to be strongly electron-withdrawing, which affects the electron density distribution throughout the molecular framework. This electronic effect is particularly pronounced on the piperidine nitrogen atom, which becomes less nucleophilic compared to unsubstituted piperidine derivatives. The aldehyde functional group at the 4-position provides a reactive site for further chemical modifications and contributes to the overall polarity of the molecule.
Crystallographic Analysis and Conformational Studies
Crystallographic investigations of structurally related compounds provide valuable insights into the solid-state conformation and intermolecular interactions of this compound. Studies of similar piperidine derivatives have demonstrated that the piperidine ring typically adopts a chair conformation in the crystalline state, with substituents preferentially occupying equatorial positions to minimize steric interactions. The presence of the bulky cyclopropane sulfonyl substituent at the nitrogen atom significantly influences the overall molecular geometry and packing arrangements in the crystal lattice.
Conformational analysis reveals that the cyclopropane ring orientation relative to the piperidine framework is constrained by the sulfonyl bridge, which restricts rotational freedom around the sulfur-nitrogen bond. This conformational restriction has important implications for the compound's biological activity and chemical reactivity patterns. The sulfonyl group adopts a tetrahedral geometry around the sulfur atom, with bond angles close to 109.5 degrees, although slight deviations may occur due to the electronic and steric effects of the attached groups.
The aldehyde functional group at the 4-position of the piperidine ring can exist in different conformational states depending on the orientation around the carbon-carbon bond connecting it to the ring. Crystallographic data from related piperidine-4-carbaldehyde compounds indicate that the aldehyde group typically adopts an axial or equatorial orientation, with the equatorial position generally being more favorable due to reduced steric interactions. The carbonyl oxygen atom can participate in intermolecular hydrogen bonding interactions in the solid state, contributing to crystal stability and influencing the overall packing motifs observed in the crystal structure.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through characteristic chemical shift patterns and coupling constants that reflect the compound's molecular architecture. The piperidine ring protons exhibit distinct chemical shifts in the proton Nuclear Magnetic Resonance spectrum, with the protons adjacent to the nitrogen atom (α-protons) appearing at lower field due to the deshielding effect of the electronegative nitrogen and the electron-withdrawing sulfonyl substituent. The 4-position proton bearing the aldehyde substituent shows characteristic coupling patterns that reflect its axial or equatorial orientation within the chair conformation of the piperidine ring.
The cyclopropane ring protons produce distinctive spectral signatures characterized by their upfield chemical shifts, typically appearing in the range of 0.5 to 1.5 parts per million in the proton Nuclear Magnetic Resonance spectrum. These protons exhibit complex coupling patterns due to the rigid geometry of the three-membered ring and the magnetic equivalence relationships among the ring protons. The aldehyde proton appears as a characteristic singlet at approximately 9.7 parts per million, representing one of the most diagnostic signals for structural identification.
Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals additional structural details through the chemical shifts of carbon atoms throughout the molecular framework. The carbonyl carbon of the aldehyde group appears at approximately 200 parts per million, while the piperidine ring carbons show chemical shifts consistent with saturated aliphatic carbons modified by the electron-withdrawing effects of the sulfonyl substituent. The cyclopropane carbons exhibit characteristic upfield shifts due to the unique electronic environment within the strained ring system. The sulfur-bearing carbon shows significant downfield shift due to the electron-withdrawing nature of the sulfonyl group.
Infrared and Raman Spectral Features
Infrared spectroscopy provides valuable fingerprint information for this compound through characteristic vibrational frequencies that correspond to specific functional groups and molecular motions. The aldehyde carbonyl group produces a strong absorption band in the region of 1720 to 1740 wavenumbers, which represents one of the most diagnostic features for structural identification. This carbonyl stretching frequency may show slight variations depending on the molecular conformation and intermolecular interactions in different physical states.
The sulfonyl group generates characteristic absorption bands corresponding to symmetric and asymmetric sulfur-oxygen stretching vibrations. These bands typically appear at approximately 1150 and 1350 wavenumbers and serve as diagnostic markers for the presence of the sulfonyl functionality. The intensity and exact frequency of these bands can provide information about the electronic environment around the sulfur atom and the degree of conjugation with adjacent molecular fragments.
The piperidine ring system contributes multiple absorption bands in the fingerprint region of the infrared spectrum, corresponding to carbon-hydrogen stretching, bending, and ring breathing motions. The cyclopropane ring produces characteristic absorption patterns in the 3000 to 3100 wavenumber region due to the unique strain-induced modifications of the carbon-hydrogen bond strengths. Raman spectroscopy complements infrared analysis by providing enhanced sensitivity to symmetric vibrational modes and offering additional structural information through polarization studies and resonance enhancement effects.
Mass Spectrometric Fragmentation Patterns
Mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and molecular weight determination. The molecular ion peak corresponds to the intact molecule and serves as the reference point for interpreting fragmentation pathways. Common fragmentation processes include the loss of the aldehyde functionality, resulting in fragments that retain the sulfonylated piperidine core structure.
The cyclopropane sulfonyl group can undergo characteristic fragmentation reactions, including the elimination of sulfur dioxide and the cleavage of the sulfur-nitrogen bond. These fragmentation pathways produce diagnostic ion peaks that can be used to confirm the presence and connectivity of the sulfonyl substituent. The piperidine ring system may undergo ring-opening reactions under mass spectrometric conditions, leading to linear fragment ions that provide information about the ring substitution pattern.
| Fragment Type | Mass Loss | Characteristic Ions | Structural Information |
|---|---|---|---|
| Molecular Ion | 0 | [M]+ | Complete molecular structure |
| Aldehyde Loss | 29 | [M-CHO]+ | Sulfonylated piperidine core |
| Sulfur Dioxide Loss | 64 | [M-SO₂]+ | Cyclopropyl piperidine fragment |
| Cyclopropane Loss | 41 | [M-C₃H₅]+ | Sulfonylated piperidine residue |
Properties
IUPAC Name |
1-cyclopropylsulfonylpiperidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3S/c11-7-8-3-5-10(6-4-8)14(12,13)9-1-2-9/h7-9H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWRXREDLPOHMMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)N2CCC(CC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidation of Piperidine-4-methanol Derivatives
A common approach to obtain piperidine-4-carbaldehydes involves oxidation of the corresponding piperidine-4-methanol or piperidine-4-carbinol precursors. For example, the oxidation of 1-substituted piperidine-4-methanol derivatives using selective oxidants such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) combined with sodium periodate and sodium bromide has been demonstrated to efficiently convert the alcohol to the aldehyde under mild conditions with high selectivity and yield (80–96%) at temperatures between 0 °C and 40 °C, preferably 20–25 °C.
| Parameter | Condition/Value |
|---|---|
| Oxidizing system | TEMPO / Sodium periodate / Sodium bromide |
| Solvent | Dichloromethane (preferred) |
| Temperature | 0–40 °C (optimal 20–25 °C) |
| Reaction time | 5–12 hours |
| Yield | 80–96% |
This method is advantageous due to its mildness, selectivity, and scalability for industrial production.
Alternative Oxidation Methods
Other oxidation methods include Dess–Martin periodinane oxidation or Swern oxidation for sensitive substrates, which can also be adapted for piperidine-4-methanol derivatives to aldehydes, though these may require more stringent conditions or generate more waste.
Introduction of the Cyclopropanesulfonyl Group
Sulfonylation of Piperidine Nitrogen
The installation of the cyclopropanesulfonyl group on the nitrogen of the piperidine ring is typically achieved by reacting the free amine with cyclopropanesulfonyl chloride under basic conditions. This reaction proceeds via nucleophilic substitution, where the piperidine nitrogen attacks the sulfonyl chloride electrophile:
- Reagents: Cyclopropanesulfonyl chloride, base (e.g., triethylamine or pyridine)
- Solvent: Dichloromethane or other inert solvents
- Temperature: 0 °C to room temperature
- Reaction time: Several hours until completion
This reaction is generally high yielding and selective for N-sulfonylation.
Protection-Deprotection Strategy
If the piperidine nitrogen is initially protected (e.g., benzyl or Boc groups), deprotection is performed after sulfonylation or vice versa, depending on the synthetic route. For example, palladium-catalyzed hydrogenation can remove benzyl protecting groups after sulfonylation to yield the free N-sulfonyl piperidine.
Representative Synthetic Route Summary
Analytical and Purification Considerations
- Monitoring: Thin layer chromatography (TLC) with appropriate solvent systems (e.g., dichloromethane/methanol mixtures) is used to follow reaction progress.
- Purification: Organic layer washing with sodium bisulfite or sodium thiosulfate solution removes residual oxidants; drying over anhydrous sodium sulfate; purification by column chromatography or recrystallization.
- Characterization: NMR (1H, 13C), IR spectroscopy, and mass spectrometry confirm the structure and purity.
Research Findings and Optimization Notes
- The use of TEMPO/sodium periodate/sodium bromide oxidation system is advantageous for selective oxidation without over-oxidation to acids, maintaining high product purity and yield.
- Sulfonylation with cyclopropanesulfonyl chloride is straightforward and high yielding, but care must be taken to control reaction temperature and stoichiometry to avoid polysulfonylation or side reactions.
- Protecting groups on the piperidine nitrogen can facilitate selective functionalization but add steps; direct sulfonylation of free amines is possible if conditions are carefully controlled.
- Scale-up potential is demonstrated by the mild oxidation method, suitable for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: 1-(Cyclopropanesulfonyl)piperidine-4-carboxylic acid.
Reduction: 1-(Cyclopropanesulfonyl)piperidine-4-methanol.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The primary application of 1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde lies in its role as a CCR5 receptor antagonist . The CCR5 receptor is crucial in HIV infection and inflammatory diseases, making this compound a candidate for therapeutic development targeting these conditions. Research indicates that compounds that inhibit CCR5 can potentially prevent HIV from entering host cells, thereby reducing viral load and improving patient outcomes.
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and the introduction of the cyclopropanesulfonyl group. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are commonly employed to confirm the structure and purity of the synthesized compound.
Research has demonstrated that this compound exhibits various biological activities:
- Antiviral Properties : Studies suggest that this compound may have antiviral effects, particularly against HIV, due to its ability to interact with the CCR5 receptor.
- Anti-inflammatory Effects : Given its mechanism of action on the CCR5 receptor, it may also have potential applications in treating inflammatory diseases.
Case Studies
Several studies have explored the applications and efficacy of this compound:
- A study focusing on its interaction with the CCR5 receptor demonstrated significant binding affinity, suggesting its potential as a lead compound for HIV therapeutics.
- Another research effort highlighted its synthesis as part of a broader investigation into novel antiviral agents, emphasizing its role in developing new treatments for viral infections.
Mechanism of Action
The mechanism of action of 1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde involves its interaction with molecular targets through its functional groups. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s solubility and stability, facilitating its interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-4-carbaldehyde
- Structure : Lacks the cyclopropanesulfonyl group.
- Molecular Formula: C₆H₁₁NO.
- Key Data : Exhibits 4.8-fold lower signal intensity than its substrate in MALDI-MS due to reduced ionization efficiency .
- Comparison : The absence of the sulfonyl group simplifies the structure but reduces electrophilicity and hydrogen-bond acceptor capacity. This may limit its utility in reactions requiring strong electron-withdrawing groups.
Piperidine, 4-[(4-chlorophenyl)sulfonyl]-, hydrochloride
- Structure : Features a 4-chlorophenylsulfonyl group instead of cyclopropanesulfonyl.
- Molecular Formula: C₁₁H₁₄ClNO₂S·ClH (MW: 296.21 g/mol) .
- Comparison: The aromatic chlorophenyl group increases lipophilicity (logP ~2.5 estimated) compared to the cyclopropane analog.
1-(Cyclopentanecarbonyl)piperidine-4-carboxylic Acid
- Structure : Replaces sulfonyl with cyclopentanecarbonyl and aldehyde with carboxylic acid.
- Molecular Formula: C₁₂H₁₉NO₃ (MW: 225.29 g/mol) .
- Comparison : The carboxylic acid group increases polarity (TPSA ~75 Ų vs. ~70 Ų for the aldehyde), improving aqueous solubility but limiting blood-brain barrier penetration. The cyclopentane carbonyl group offers conformational flexibility compared to the rigid cyclopropane-sulfonyl motif.
1-(Ethoxycarbonyl)piperidine-4-carboxylic Acid
- Structure : Contains ethoxycarbonyl and carboxylic acid groups.
- Molecular Formula: C₉H₁₅NO₄ (MW: 201.22 g/mol) .
- Key Data : LogS (aqueous solubility) = -1.8, indicating moderate solubility.
- Comparison: The ethoxycarbonyl group is less electron-withdrawing than sulfonyl, reducing electrophilic reactivity. The carboxylic acid enhances hydrogen-bond donor capacity, making it more suitable for salt formation.
1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde
Biological Activity
1-(Cyclopropanesulfonyl)piperidine-4-carbaldehyde is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly as an antagonist of the CCR5 receptor. This article provides a detailed overview of its biological activity, including relevant data tables and research findings.
- Molecular Formula : C10H13NO2S
- Molecular Weight : 213.28 g/mol
- IUPAC Name : this compound
The primary biological activity of this compound is linked to its interaction with the CCR5 receptor, which plays a crucial role in various cellular processes, including immune response and HIV entry into cells. Compounds that act as CCR5 antagonists can potentially inhibit the entry of HIV into host cells, making them significant in the development of antiviral therapies.
Antiviral Activity
This compound has been evaluated for its antiviral properties, particularly against HIV. In vitro studies have shown that this compound can effectively inhibit the replication of HIV by blocking the CCR5 receptor, thus preventing viral entry into CD4+ T cells.
Antimicrobial Properties
Research indicates that this compound may also exhibit antimicrobial activity. A study highlighted its effectiveness against certain bacterial strains, suggesting a broader spectrum of biological activity that could be explored for potential therapeutic applications in treating infections caused by resistant bacteria.
Data Table: Summary of Biological Activities
| Activity Type | Target/Pathway | Result | Reference |
|---|---|---|---|
| Antiviral | CCR5 Receptor | Effective inhibition | |
| Antimicrobial | Various Bacterial Strains | Notable activity | |
| Anticancer | Various Cancer Cell Lines | Potential inhibition |
Case Studies and Research Findings
- Antiviral Studies : In a series of experiments, this compound demonstrated significant inhibition of HIV replication in laboratory settings. The IC50 values indicated a potent effect comparable to established CCR5 antagonists used in clinical settings.
- Antimicrobial Research : A dissertation focused on the MEP (methylerythritol phosphate) pathway revealed that compounds similar to this compound could serve as inhibitors for key enzymes in pathogenic microorganisms. This opens avenues for developing new antimicrobial agents targeting resistant strains .
- Cancer Research : Preliminary findings suggest that this compound may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Further studies are needed to elucidate these mechanisms and assess efficacy in vivo .
Q & A
Q. What are the recommended synthetic routes for 1-(cyclopropanesulfonyl)piperidine-4-carbaldehyde to achieve high purity?
- Methodological Answer : A two-step approach is commonly employed: (i) Sulfonylation : React piperidine-4-carbaldehyde with cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane at 0–5°C). Monitor completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:1). (ii) Purification : Use column chromatography (silica gel, gradient elution with 20–40% ethyl acetate in hexane) followed by recrystallization from ethanol/water (yield: ~45–60%). Characterize purity via HPLC (C18 column, 65:35 methanol/buffer pH 4.6) and ¹H NMR (δ 9.7 ppm for aldehyde proton) .
Q. What analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Key signals include the aldehyde proton (δ 9.6–9.8 ppm) and cyclopropane sulfonyl group (δ 1.0–1.3 ppm for cyclopropane CH₂; δ 3.2–3.5 ppm for SO₂CH₂).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 245.0824 (calculated for C₉H₁₄NO₃S).
- FT-IR : Aldehyde C=O stretch (~1720 cm⁻¹) and sulfonyl S=O (~1350/1150 cm⁻¹) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods to mitigate inhalation risks (GHS H335: respiratory irritation).
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for ≥15 minutes .
Advanced Research Questions
Q. How can contradictory NMR data in different solvent systems be resolved?
- Methodological Answer :
- Solvent Effects : Aldehyde proton shifts vary in DMSO-d6 (δ 9.8 ppm) vs. CDCl₃ (δ 9.6 ppm) due to hydrogen bonding. Use deuterated solvents consistently and report conditions.
- 2D NMR : Perform HSQC to correlate aldehyde carbon (δ ~200 ppm) with its proton, and NOESY to confirm spatial proximity of sulfonyl/piperidine groups .
Q. What computational strategies predict the aldehyde group’s reactivity in nucleophilic additions?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrophilicity (Fukui indices).
- MD Simulations : Model solvation effects (e.g., water vs. THF) on reaction barriers for imine formation. Validate with experimental kinetic data .
Q. How can reaction yields be optimized for cyclopropanesulfonyl group introduction?
- Methodological Answer :
- Catalysis : Screen Lewis acids (e.g., AlCl₃) to accelerate sulfonylation.
- Temperature Control : Maintain ≤5°C to minimize side reactions (e.g., aldehyde oxidation).
- Workup : Quench with ice-water to precipitate impurities before chromatography .
Q. What in vitro assays evaluate its potential as a protease inhibitor?
- Methodological Answer :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin or caspase-3) with Z-Arg-AMC substrate. Calculate IC₅₀ values from dose-response curves.
- Docking Studies : Perform AutoDock Vina simulations to predict binding to protease active sites (e.g., PDB 1AQT). Compare with known inhibitors (e.g., leupeptin) .
Key Considerations for Contradictory Data
- Purity Discrepancies : Cross-validate HPLC (≥95% purity) with elemental analysis (C, H, N ±0.3%) .
- Biological Activity Variability : Replicate assays in triplicate and use positive/negative controls (e.g., DMSO vehicle) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
